methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
It’s known that thiophene derivatives exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown . Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound influences multiple biochemical pathways.
Result of Action
Given the known biological activities of thiophene derivatives , it’s likely that this compound has significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes with optimization for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its methanesulfonylbenzamido group, for example, may enhance its solubility and reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-25-19(22)16-14-6-4-3-5-7-15(14)26-18(16)20-17(21)12-8-10-13(11-9-12)27(2,23)24/h8-11H,3-7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKZCNJMHTOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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